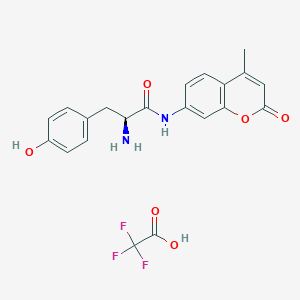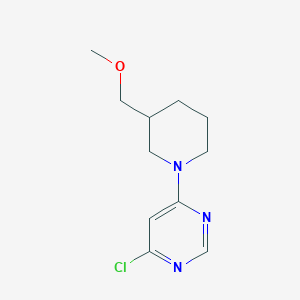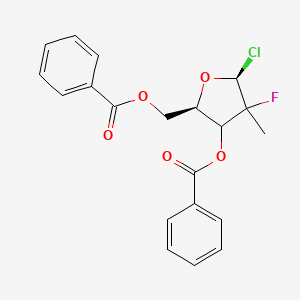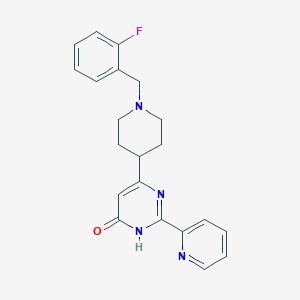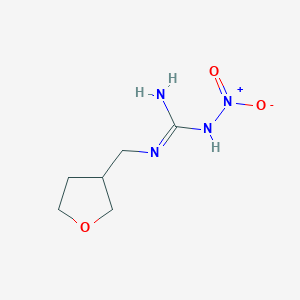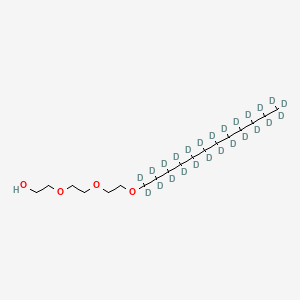
Triethyleneglycol Monolauryl Ether-d25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyleneglycol Monolauryl Ether-d25: is a stable isotope-labeled compound with the molecular formula C18H13D25O4 and a molecular weight of 343.65 g/mol . This compound is a derivative of triethyleneglycol monolauryl ether, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethyleneglycol Monolauryl Ether-d25 typically involves the reaction of triethyleneglycol with lauryl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Triethyleneglycol Monolauryl Ether-d25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of lauric acid or lauryl aldehyde.
Reduction: Formation of triethyleneglycol and lauryl alcohol.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Chemistry: Triethyleneglycol Monolauryl Ether-d25 is used as a reference standard in analytical chemistry for the quantification and identification of compounds in complex mixtures .
Biology: In biological research, it is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes .
Medicine: The compound is utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs .
Industry: In industrial applications, it is used in the formulation of surfactants and emulsifiers for various products .
Mechanism of Action
The mechanism of action of Triethyleneglycol Monolauryl Ether-d25 involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The deuterium atoms provide stability and allow for precise tracking in various analytical techniques . The compound’s effects are mediated through its incorporation into metabolic pathways, where it acts as a stable isotope tracer .
Comparison with Similar Compounds
- Diethyleneglycol Monolauryl Ether-d25
- Polyethylene Glycol Monolauryl Ether-d25
- Ethylene Glycol Monolauryl Ether-d25
Comparison: Triethyleneglycol Monolauryl Ether-d25 is unique due to its specific isotopic labeling, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterparts . Its longer ethylene glycol chain also offers different physicochemical properties, making it suitable for a broader range of applications .
Properties
Molecular Formula |
C18H38O4 |
|---|---|
Molecular Weight |
343.6 g/mol |
IUPAC Name |
2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2 |
InChI Key |
FKMHSNTVILORFA-YYQNCXAFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCCO |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
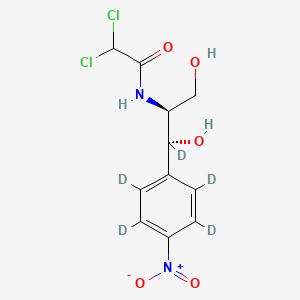
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
